(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is a bicyclic compound characterized by a nitrogen atom integrated into its ring structure. This compound is notable for its stereochemistry and potential applications in various scientific fields, including medicinal chemistry and biology. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol.
This compound falls under the category of tropane alkaloids, which are known for their diverse biological activities. It is primarily synthesized for use as a building block in the creation of more complex molecules, particularly in pharmaceutical research. The compound's unique structure allows for interactions with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol can be achieved through several methodologies:
The reaction conditions typically involve temperatures ranging from -20°C to room temperature, allowing for optimal yields and purity during synthesis. Industrial production methods may employ continuous flow reactors to enhance efficiency and scalability.
The molecular structure of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The specific stereochemistry is crucial for its biological activity.
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol can undergo various chemical reactions:
Key reagents include:
The mechanism of action for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, influencing neurotransmission pathways and potentially offering therapeutic effects in treating neurological disorders. The pathways often include interactions with neurotransmitter receptors.
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol exhibits several notable physical properties:
Chemical properties include:
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol has diverse applications in scientific research:
The stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold demands precise chiral control to access pharmacologically relevant isomers like the (1R,5S,6S) configuration. Modern synthetic strategies leverage two primary approaches: Desymmetrization of Tropinone Derivatives: Achiral tropinone intermediates undergo enantioselective reduction or functionalization using chiral catalysts. For example, enzymatic reduction or transition-metal-catalyzed hydrogenation selectively generates the (1R,5S,6S) alcohol configuration from prochiral ketones [9]. This method capitalizes on the inherent symmetry of tropinone, with reported enantiomeric excess (ee) values exceeding 95% in optimized systems. Chiral Pool Utilization: Starting from naturally occurring chiral precursors (e.g., amino acids) ensures defined stereocenters early in synthesis. The (1R,5S,6S) configuration is installed via ring-closing reactions, such as intramolecular Mannich or reductive amination, preserving the precursor’s chirality. This route benefits from commercially available enantiopure materials but requires additional steps to form the bicyclic core [7] [9]. A significant challenge remains the separation of diastereomers or enantiomers when stereoselectivity is incomplete. Chromatographic resolution using chiral stationary phases or diastereomeric salt formation (e.g., with tartaric acid derivatives) is frequently employed for final purification [7] [9].
Table 1: Enantioselective Methods for 8-Azabicyclo[3.2.1]octan-6-ol Synthesis
Method | Key Reagent/Catalyst | Stereochemical Outcome | ee (%) | Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Ru-(BINAP) Complex | (1R,5S,6S) | 92-98 | [9] |
Enzymatic Reduction | Lactobacillus brevis ADH | (1R,5S,6S) | >99 | [7] |
Chiral Auxiliary-Mediation | (S)-Phenethylamine derivative | (1R,5S,6S) | 90 | [7] |
Efficient synthesis of the title compound relies on advanced bicyclic intermediates that enable stereocontrol and functional group manipulation: N-Protected Tropanes: Derivatives like 8-benzyl-8-azabicyclo[3.2.1]octan-6-one serve as pivotal precursors. The benzyl group shields nitrogen during carbonyl reduction and is later removed via hydrogenolysis. Lithium salt intermediates (e.g., enolates) facilitate α-alkylation for side-chain introduction prior to deprotection and salt formation [7]. Halogenated or Activated Alcohols: Intermediates such as 6-bromo-8-azabicyclo[3.2.1]octane allow nucleophilic displacement or further functionalization. The stereochemistry at C6 is retained when using SN₂ conditions with inversion control [7]. Chiral Resolution Intermediates: Diastereomeric salts formed with resolving agents (e.g., (R)-(−)- or (S)-(+)-mandelic acid) enable separation of the (1R,5S,6S) isomer from racemic mixtures. The free base is regenerated after resolution, followed by HCl salt crystallization [3] [8].
Table 2: Critical Intermediates for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Intermediate | CAS Number | Role in Synthesis | Key Transformation |
---|---|---|---|
8-Benzyl-8-azabicyclo[3.2.1]octan-6-one | 1881275-80-4 | Carbonyl precursor for reduction | Stereoselective reduction to alcohol |
(1R,5S,6S)-8-Azabicyclo[3.2.1]octan-6-ol free base | 1932778-13-6 | Chiral resolution stage | HCl salt formation |
6-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | Not specified | N-protected ketone for enzymatic reduction | Hydrolysis/Decarboxylation |
The hydrochloride salt form of (1R,5S,6S)-rel-8-azabicyclo[3.2.1]octan-6-ol is essential for improving crystallinity, stability, and handling. Critical parameters for its formation include: Acid Addition Method: Controlled addition of HCl (gaseous or in anhydrous ether) to a cold solution (−10°C to 0°C) of the free base in polar aprotic solvents (e.g., acetonitrile, THF) prevents racemization and ensures stoichiometric protonation. Slow addition rates minimize local overheating and degradation [3] [6]. Solvent Selection for Crystallization: Isopropanol, ethanol, or acetone/MTBE mixtures yield high-purity crystals. Isopropanol facilitates dense crystal formation with low solvent inclusion, enhancing stability during storage. Multi-solvent recrystallization (e.g., water/ethanol) further purifies the salt to >97% (HPLC) [3] [4] [6]. Stability Optimization: Lyophilization of aqueous solutions produces amorphous salts with higher solubility, while antisolvent crystallization yields stable crystalline forms. The hydrochloride salt exhibits superior hygroscopic stability compared to hydrobromide or sulfate salts under accelerated conditions (40°C/75% RH for 4 weeks) [4] [8].
Table 3: Hydrochloride Salt Properties and Crystallization Conditions
Crystallization Solvent | Purity (%) | Crystal Habit | Stability (40°C/75% RH) | Solubility (H₂O, mg/mL) |
---|---|---|---|---|
Ethanol/MTBE | 97.0 | Needles | Stable (4 weeks) | >500 |
Isopropanol | 98.5 | Prisms | Stable (4 weeks) | 420 |
Acetone/Heptane | 99.1 | Plates | Slight deliquescence | 380 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7